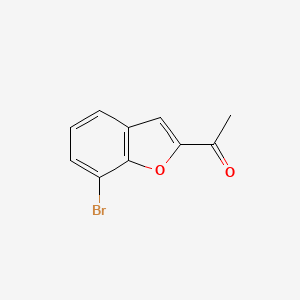

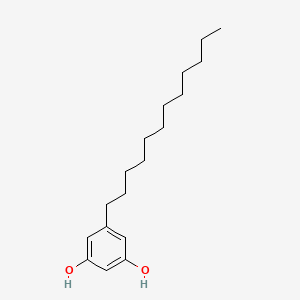

(4-Bromonaphthalen-1-yl)methanamine hydrochloride

描述

The compound "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" is a chemical derivative of bromonaphthalene, which is a brominated hydrocarbon with a naphthalene backbone. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom and the methanamine group suggests that it could be a precursor or an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of 4-chloro-1-indanone, which is structurally related to bromonaphthalene, was achieved in four steps from 2-chlorobenzaldehyde, with bromination occurring under various conditions . Another study reported the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . These methods could potentially be adapted for the synthesis of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" by introducing the appropriate amine group in the reaction sequence.

Molecular Structure Analysis

The molecular structure of bromonaphthalene derivatives is characterized by the presence of a bromine atom attached to the naphthalene ring, which can significantly influence the electronic properties of the molecule. In a related study, the crystal structure of (4-Methoxyphenyl)methanaminium bromide was analyzed, revealing a monoclinic crystal system and strong intermolecular interactions, such as N-H---Br hydrogen bonding . These structural features are crucial for understanding the reactivity and properties of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride".

Chemical Reactions Analysis

Brominated aromatic compounds, such as bromonaphthalene derivatives, typically undergo nucleophilic aromatic substitution reactions. For example, the bromine atom in 4-bromo-5-nitrophthalodinitrile was substituted by a 2-aminophenylamine residue in one study . This type of reaction could be relevant for further functionalization of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalene derivatives are influenced by their molecular structure. The study of (4-Methoxyphenyl)methanaminium bromide revealed that the crystal is stable up to 219°C and has an optical transmission of 65% from 330 nm to 1100 nm, with an estimated optical band gap value of 3.5 eV . These properties, along with the observed third-order nonlinearity, suggest potential applications in nonlinear optical materials. Similar analyses could be conducted for "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" to determine its suitability for such applications.

科学研究应用

Selective Detection and Sensing Applications

- The reaction of dibromonaphthalene-1,4-dione with pyridyl amines, including compounds related to (4-Bromonaphthalen-1-yl)methanamine, has been investigated for the selective detection of Hg²⁺ and Ni²⁺ ions. This study highlights the potential of these compounds in environmental monitoring and analytical chemistry applications (Aggrwal et al., 2021).

Antimicrobial and Antifungal Activities

- Novel quinoline derivatives carrying a 1,2,3-triazole moiety synthesized from compounds related to (4-Bromonaphthalen-1-yl)methanamine showed moderate to very good antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

属性

IUPAC Name |

(4-bromonaphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIHRIRAILUHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592212 | |

| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromonaphthalen-1-yl)methanamine hydrochloride | |

CAS RN |

578029-09-1 | |

| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)